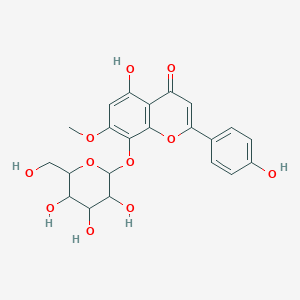

5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone

Descripción general

Descripción

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes hydroxyl and methoxy groups, as well as a glucopyranosyl moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate flavonoid backbone, which can be derived from natural sources or synthesized de novo.

Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups is achieved through selective hydroxylation and methoxylation reactions. These reactions often require specific catalysts and reaction conditions to ensure regioselectivity.

Glycosylation: The final step involves the attachment of the glucopyranosyl moiety. This is typically done using glycosyl donors and acceptors in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the flavonoid backbone, followed by chemical modification to introduce the desired functional groups.

Análisis De Reacciones Químicas

Types of Reactions

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce deoxygenated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone exhibits several biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : This compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells. Research has shown that flavonoids can scavenge free radicals and reduce oxidative damage, thereby protecting cellular components from injury .

- Anticancer Effects : Studies indicate that this compound may exhibit anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including hepatoblastoma (Hep G2) and colon adenocarcinoma (Caco-2). The compound's mechanisms may involve inducing apoptosis and inhibiting cell cycle progression .

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is critical in managing chronic diseases such as arthritis and cardiovascular diseases. In vitro studies suggest that it can downregulate pro-inflammatory cytokines .

Nutraceuticals

Due to its health-promoting properties, this compound is being explored as a nutraceutical ingredient. Its incorporation into dietary supplements could provide protective effects against oxidative stress and inflammation.

Pharmaceutical Development

The compound's anticancer and anti-inflammatory properties make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for treating various types of cancer and inflammatory diseases.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on Hep G2 cells. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value indicating significant potency against hepatoblastoma cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Hep G2 | 0.302 | Inhibition |

| Caco-2 | 0.501 | Inhibition |

Case Study 2: Antioxidant Potential Evaluation

Another investigation focused on the antioxidant capacity of this flavonoid using DPPH radical scavenging assays. The findings suggested that the compound effectively reduced DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants .

| Concentration (µM) | % Scavenging |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Mecanismo De Acción

The mechanism of action of 5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells through various signaling pathways, including the activation of caspases and the inhibition of cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

5,6’-Dihydroxy-7,8-dimethoxyflavone-2’-O-beta-D-glucopyranoside: Similar in structure but with different hydroxylation and methoxylation patterns.

5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: Another flavonoid with a similar glucopyranosyl moiety but different hydroxylation sites.

Uniqueness

5,4’-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is unique due to its specific combination of hydroxyl, methoxy, and glucopyranosyl groups, which confer distinct biological activities and chemical reactivity.

Actividad Biológica

5,4'-Dihydroxy-7-methoxy-8-beta-D-glucopyranosyloxyflavone is a flavonoid compound notable for its diverse biological activities. Found in various plant sources, this compound exhibits significant pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a flavone backbone with hydroxyl and methoxy substituents, which contribute to its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Research indicates that this compound effectively scavenges free radicals and inhibits lipid peroxidation. A study demonstrated that this compound significantly increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cell cultures .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase-2 (COX-2) in various cell lines. This effect is crucial in managing chronic inflammatory conditions .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For instance, a study reported that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Pathways : It modulates signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators.

- Apoptotic Induction : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

A few notable case studies illustrate the efficacy of this compound:

- Breast Cancer Study : In vitro studies demonstrated that treatment with this flavonoid resulted in a significant reduction in cell viability and increased apoptotic markers in MCF-7 breast cancer cells .

- Diabetes Management : Another study highlighted its potential as an antidiabetic agent by showing that it enhances glucose uptake in muscle cells and inhibits alpha-glucosidase activity, leading to lower blood glucose levels .

Data Summary

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXIXFPSFIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.